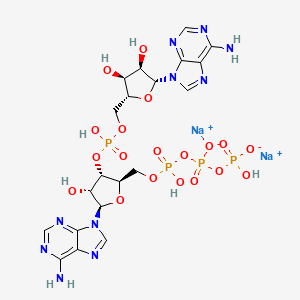

pppApA (sodium)

Description

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt), commonly referred to as pppApA (sodium), is a linear dinucleotide. It consists of a 5’-adenosine triphosphate unit connected to a 5’-adenosine monophosphate unit via a 3’→5’ linkage . This compound is considered an intermediate in the enzymatic production of bacterial signaling nucleotides such as cyclic diadenosine monophosphate and cyclic oligoadenylates .

Properties

Molecular Formula |

C20H26N10Na2O19P4 |

|---|---|

Molecular Weight |

880.4 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

STRKWXBZZMMREY-VEQUCWRQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) involves the conjugation of two adenosine triphosphate molecules. The reaction typically occurs under aqueous conditions with the presence of specific enzymes that facilitate the formation of the 3’→5’ linkage . The reaction conditions often include maintaining a pH of around 7.6 and using a buffer solution to stabilize the reaction environment .

Industrial Production Methods

Industrial production of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) is generally carried out in controlled environments to ensure high purity and yield. The process involves the use of bioreactors where the enzymatic reactions are optimized for large-scale production. The product is then purified using high-performance liquid chromatography to achieve a purity of over 95% .

Chemical Reactions Analysis

Reaction with Air

Sodium reacts with air to form sodium oxide . If heated, the products depend on the amount of oxygen available :

In the air, sodium oxidizes very quickly and coats with a layer of peroxides and carbonates7.

Reaction with Halogens

Sodium reacts vigorously with halogens, forming the corresponding sodium halides :

Reaction with Hydrogen

Sodium reacts with hydrogen to form sodium hydride:

.

Reaction with Water

Sodium reacts rapidly and violently with water to form a colorless solution of sodium hydroxide (

) and hydrogen gas (

) . The reaction is exothermic, and the sodium metal may become hot enough to catch fire, burning with an orange color . The balanced equation for this reaction is:

.

Large pieces of sodium can ignite spontaneously and explode when reacting with water, so that is very dangerous7.

Reaction with Other Elements

Sodium also reacts with other elements, such as:

Quantitative Analysis

Inductively Coupled Plasma Method can be used for quantitative analysis of sodium . A portion of the sample is digested in a combination of acids. The digest is aspirated into an 8,000 K argon plasma where resulting light emission is quantified for 30 elements simultaneously . The method limit of detection in water is 1.0 mg/L, and in soil is 100.0 mg/kg .

Health Implications of Sodium

The INTERSALT study found a significant association between 24-hour urine sodium excretion and systolic blood pressure in individuals . A lower habitual population sodium intake (by 100 mmol/day, e.g., 70 vs. 170 mmol/day) would correspond to an average population systolic pressure that was lower by at least 2.2 mm Hg . A reduction in sodium intake is related to decrease in blood pressure . For every 100 mmol reduction in 24-hour urinary sodium excretion, systolic blood pressure decreases by 6.81 mm Hg, diastolic blood pressure decreases by 3.85 mm Hg, and mean arterial pressure decreases by 4.83 mm Hg .

Scientific Research Applications

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) involves its role as an intermediate in the production of cyclic diadenosine monophosphate. This cyclic nucleotide acts as a second messenger in bacterial cells, regulating various cellular processes such as DNA repair, cell wall homeostasis, and stress response . The molecular targets include enzymes and proteins involved in these pathways, and the compound exerts its effects by modulating their activity .

Comparison with Similar Compounds

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) can be compared with other similar compounds such as:

Cyclic diadenosine monophosphate: Unlike 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt), cyclic diadenosine monophosphate is a cyclic nucleotide that directly participates in signaling pathways.

Cyclic oligoadenylates: These compounds are also products of enzymatic reactions involving 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) and have similar roles in bacterial signaling.

The uniqueness of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) lies in its role as a precursor to these cyclic nucleotides, making it a crucial intermediate in the study of bacterial signaling mechanisms .

Q & A

Basic Research Questions

Q. How is pppApA (sodium) synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic or chemical phosphorylation of adenosine derivatives, followed by sodium salt purification via ion-exchange chromatography. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%) and spectroscopic techniques (e.g., NMR for structural confirmation, mass spectrometry for molecular weight validation). Replicate experiments should include triplicate runs to ensure reproducibility .

- Key Parameters :

| Step | Technique | Target Metric |

|---|---|---|

| Synthesis | Phosphorylation | Yield (%) |

| Purification | Ion-exchange chromatography | Purity (HPLC) |

| Characterization | NMR/MS | Structural confirmation |

Q. What standardized protocols exist for quantifying pppApA (sodium) in biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with UV detection (λ = 260 nm) for quantification. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., cell lysates). Calibration curves (1–100 µM) should achieve R² > 0.98. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. What are the stability considerations for pppApA (sodium) under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 3–9 and temperatures (4°C, 25°C, 37°C). Monitor degradation kinetics via HPLC every 24 hours. Use Arrhenius modeling to predict shelf-life. Buffer systems (e.g., Tris-HCl for neutral pH) are critical to prevent hydrolysis .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying pppApA (sodium)-protein interactions?

- Methodological Answer : Implement a 2³ factorial design to test variables: concentration (10–100 µM), temperature (25°C vs. 37°C), and buffer ionic strength (50–150 mM). Analyze interaction effects using ANOVA. Replicates (n ≥ 3) reduce noise. For example, a significant interaction between temperature and ionic strength may indicate conformational dependency .

Q. How to address discrepancies in reported bioactivity of pppApA (sodium) across experimental models?

- Methodological Answer : Systematically compare assay conditions (e.g., cell type, incubation time, endpoint detection). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Contradictions may arise from impurities (validate via HPLC) or species-specific receptor variants (perform sequence alignment). Meta-analyses of published data can identify confounding variables .

Q. What strategies reconcile conflicting data on pppApA (sodium)’s mechanism of action in signaling pathways?

- Methodological Answer : Employ knock-out models (e.g., CRISPR-Cas9) to isolate target pathways. Combine omics approaches (transcriptomics/proteomics) with phospho-specific antibodies to map signaling cascades. For contradictory results, assess temporal effects (e.g., early vs. late response) and dose-response relationships. Reference theoretical frameworks (e.g., allosteric modulation) to contextualize findings .

Methodological Considerations for Data Interpretation

- Statistical Validation : Use mixed-effects models for heterogeneous data (e.g., varying biological replicates) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

- Theoretical Integration : Link results to established models (e.g., nucleotide signaling pathways) to strengthen mechanistic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.